1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine
Overview
Description
1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine is a complex heterocyclic compound It features a triazolopyridazine core, a tetrahydronaphthalene sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine typically involves multi-step reactions. One common approach is the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, and α-chloroacetylacetone . These reactions are often carried out under conventional heating conditions in the presence of heteropolyacids.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The triazolopyridazine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine
- 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate
- 6-Phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
Uniqueness
1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine is unique due to its combination of a triazolopyridazine core with a tetrahydronaphthalene sulfonyl group and a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-ethyl-6-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2S/c1-2-19-22-23-20-9-10-21(24-27(19)20)25-11-13-26(14-12-25)30(28,29)18-8-7-16-5-3-4-6-17(16)15-18/h7-10,15H,2-6,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTCNXCFVVECHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(CCCC5)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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